1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Catalog No.
S579781
CAS No.
33288-79-8
M.F
C14H10O4
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

CAS Number

33288-79-8

Product Name

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

IUPAC Name

1,2-bis(4-hydroxyphenyl)ethane-1,2-dione

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H

InChI Key

FMYXOBBPXQZKKY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O

Synonyms

4,4 -DIHYDROXYBENZYL;1,2-bis(4-hydroxyphenyl)ethane-1,2-dione

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O

The exact mass of the compound 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Glyoxal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-Dihydroxybenzil, is a bifunctional aromatic compound featuring a central α-diketone (benzil) core flanked by two para-hydroxyl groups. This structure makes it a key building block for high-performance polymers, coordination complexes, and specialized organic synthesis. [REFS-1, REFS-2] Its primary value lies in its ability to undergo condensation reactions via both the diketone and phenol moieties, enabling the construction of complex, thermally stable architectures such as polyquinoxalines and polyimides. [2] Unlike simple phenols or non-functionalized benzils, its dual reactivity is central to its procurement for applications requiring high thermal stability and specific macromolecular designs.

Procuring a generic substitute like Benzil or a simple diphenol (e.g., 4,4'-dihydroxybiphenyl) to reduce costs is a frequent cause of synthesis failure. Benzil lacks the reactive hydroxyl groups necessary for forming ether linkages or participating in condensation polymerizations characteristic of high-performance polyimides and polyethers. [1] Conversely, standard diphenols lack the α-diketone moiety, which is essential for synthesizing quinoxaline-based polymers through condensation with aromatic diamines. [2] This specific combination of functionalities in 4,4'-Dihydroxybenzil allows for the creation of polymers with superior thermal stability (high Td and Tg) that cannot be achieved by substituting with simpler, non-bifunctional analogues. The choice of this exact compound is therefore driven by the need for both reaction pathways in a single, process-compatible monomer.

Precursor Suitability: Enabling Superior Thermal Stability in Poly(phenylquinoxaline)s

4,4'-Dihydroxybenzil is a critical monomer for synthesizing poly(phenylquinoxaline)s (PPQs) with exceptional thermal properties. When reacted with aromatic tetraamines, it forms polymers with high glass transition temperatures (Tg). For instance, a PPQ derived from 4,4'-Dihydroxybenzil and 3,3',4,4'-tetraaminobiphenyl exhibited a Tg of 370 °C. [1] In contrast, many high-performance polyimides, a common alternative class, often exhibit lower Tg values, typically in the 200-300 °C range, unless complex fluorinated or bulky monomers are used. [2]

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polymer
Target Compound Data370 °C (for a derived Poly(phenylquinoxaline))
Comparator Or BaselineTypical high-performance polyimides: ~200-300 °C
Quantified DifferenceEnables polymers with a 70-170 °C higher glass transition temperature than many standard polyimides.
ConditionsPolymerization via condensation reaction with aromatic tetraamines.

For applications in aerospace, electronics, and composites, a higher Tg is a critical procurement requirement for ensuring dimensional stability and mechanical integrity at extreme operating temperatures.

Processability Advantage: Enhanced Solubility in Key Industrial Solvents

The presence of two polar hydroxyl groups grants 4,4'-Dihydroxybenzil favorable solubility in polar aprotic solvents commonly used in polymer manufacturing, such as N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc). This is a significant processability advantage over its non-hydroxylated parent compound, Benzil, which has limited solubility in these high-boiling polar solvents but is more soluble in less polar solvents like chloroform or THF. This enhanced solubility is critical for achieving homogeneous reaction mixtures and for casting high-quality, defect-free polymer films from solution. [1]

Evidence DimensionSolubility Profile
Target Compound DataGood solubility in polar aprotic solvents (e.g., NMP, DMAc, DMSO).
Comparator Or BaselineBenzil (unsubstituted): Limited solubility in polar aprotic solvents; higher solubility in nonpolar/less polar solvents.
Quantified DifferenceQualitatively higher solubility in solvents essential for high-performance polymer processing.
ConditionsStandard laboratory conditions for polymer synthesis and film casting.

Improved solubility directly translates to easier processing, better process control, and higher quality final products (e.g., films, fibers), making it a key factor in monomer selection for industrial-scale production.

Thermal Behavior: High Melting Point for Stable Melt Processing and Curing

4,4'-Dihydroxybenzil exhibits a high melting point, reported in the range of 222-225 °C. This is substantially higher than its close structural analog, 4,4'-Dimethoxybenzil (Anisil), which melts at approximately 133 °C. The significant difference is attributable to intermolecular hydrogen bonding enabled by the hydroxyl groups. This high melting point provides a wider processing window at elevated temperatures and ensures the monomer remains in a stable, solid state during the initial stages of high-temperature curing cycles, preventing premature or uncontrolled phase changes.

Evidence DimensionMelting Point
Target Compound Data222-225 °C
Comparator Or Baseline4,4'-Dimethoxybenzil: ~133 °C
Quantified DifferenceApproximately 89-92 °C higher melting point.
ConditionsStandard atmospheric pressure.

A higher melting point is crucial for applications involving melt-blending or use as a high-temperature curing agent, ensuring thermal stability and predictable behavior during manufacturing processes.

Monomer for Aerospace-Grade Polyquinoxaline Resins

This compound is the right choice for synthesizing polyquinoxaline (PPQ) resins intended for high-temperature aerospace composites and adhesives. Its structure directly leads to polymers with glass transition temperatures exceeding 350 °C, providing the required mechanical property retention and thermo-oxidative stability for demanding service environments. [1]

Building Block for Processable, High-Temperature Poly(ether-imide)s

Due to its excellent solubility in polar aprotic solvents like NMP, this monomer is ideal for producing soluble poly(ether-imide)s. The hydroxyl groups allow for nucleophilic substitution reactions to form ether linkages, while the diketone offers a site for later reactions or specific interactions, enabling the synthesis of advanced polymers that are both thermally stable and solution-processable into films and coatings. [2]

High-Performance Curing Agent for Epoxy and Bismaleimide (BMI) Resins

The combination of a high melting point (over 220 °C) and reactive hydroxyl groups makes this compound a suitable co-curing agent for high-temperature resin systems. It can improve the thermal stability and cross-link density of epoxy or BMI formulations used in demanding electronic substrates and structural composites, where performance at elevated temperatures is a critical design requirement.

XLogP3

2.7

Wikipedia

4,4'-Dihydroxybenzil

Dates

Last modified: 08-15-2023

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